3,3-Dimethyl-2-(1,2,4-triazol-4-yl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

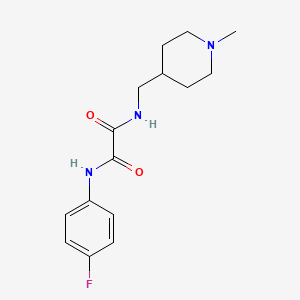

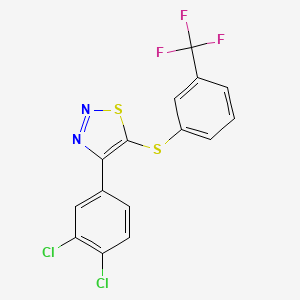

“3,3-Dimethyl-2-(1,2,4-triazol-4-yl)butanoic acid” is a chemical compound . It is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms . These compounds are known to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “this compound”, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “this compound” and its derivatives were confirmed by various spectroscopic techniques . These techniques include Infrared spectroscopy (IR), Proton nuclear magnetic resonance (1H-NMR), Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis

The chemical reactions involving “this compound” and its derivatives have been studied in the context of their potential as anticancer agents . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela, and A549 using MTT assay .Mechanism of Action

Target of Action

The primary target of 3,3-Dimethyl-2-(1,2,4-triazol-4-yl)butanoic acid is the ent-kaurene oxidase (CYP701A) enzyme . This enzyme plays a crucial role in the biosynthesis of gibberellin, a plant hormone. The compound binds to this enzyme, inhibiting its activity .

Mode of Action

This compound interacts with its target, the ent-kaurene oxidase enzyme, by forming weak interactions such as coordination, hydrogen bonds, ion-dipole, cation-π, π-π stacking, hydrophobic effect, and van der Waals force . This interaction inhibits the enzyme’s activity, preventing the oxidation of ent-kaurene to ent-kaurenoic acid, a precursor of gibberellin .

Biochemical Pathways

The compound affects the gibberellin biosynthesis pathway by inhibiting the activity of the ent-kaurene oxidase enzyme . This inhibition disrupts the conversion of ent-kaurene to ent-kaurenoic acid, thereby reducing the production of gibberellin . The decrease in gibberellin levels influences the levels of other endogenous hormones, such as IAA, ABA, and GA3, which play important roles in controlling primary root development .

Pharmacokinetics

The compound’s ability to bind with a variety of enzymes and receptors in biological systems suggests that it may have favorable pharmacokinetic properties .

Result of Action

The action of this compound results in a decrease in gibberellin levels, leading to changes in the levels of other endogenous hormones . This change in hormone levels promotes primary root length, making the compound a potential root growth stimulant .

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3,3-Dimethyl-2-(1,2,4-triazol-4-yl)butanoic acid in laboratory experiments is its high purity and stability. This compound is also readily available in large quantities, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several areas of future research that could be explored with 3,3-Dimethyl-2-(1,2,4-triazol-4-yl)butanoic acid. One potential direction is the development of novel drugs that target lipid metabolism using this compound as a building block. Another direction is the investigation of the potential therapeutic effects of this compound in the treatment of hyperlipidemia and other related diseases. Additionally, further research could be conducted to explore the potential applications of this compound in the development of new pesticides and fungicides.

Synthesis Methods

The synthesis of 3,3-Dimethyl-2-(1,2,4-triazol-4-yl)butanoic acid involves the reaction of 3,3-dimethylbutanoic acid with 1,2,4-triazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

3,3-Dimethyl-2-(1,2,4-triazol-4-yl)butanoic acid has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry, where it is used as a building block for the synthesis of novel drugs. This compound has also been used in the development of new pesticides and fungicides.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

The unique structure of the 1,2,4-triazole ring in 3,3-Dimethyl-2-(1,2,4-triazol-4-yl)butanoic acid allows it to bind with a variety of enzymes and receptors in biological systems, showing broad biological activities

Cellular Effects

Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are needed to confirm these findings and elucidate the precise cellular effects of this compound.

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

3,3-dimethyl-2-(1,2,4-triazol-4-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-8(2,3)6(7(12)13)11-4-9-10-5-11/h4-6H,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQWLKPVXAZXHHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)N1C=NN=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342446-41-6 |

Source

|

| Record name | 3,3-dimethyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B2458847.png)

![(2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)(indolin-1-yl)methanone](/img/structure/B2458848.png)

![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2458853.png)

![3-(3-chlorophenyl)-6-(2-(4-chlorophenyl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2458854.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1'-isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2458857.png)

![4-[(butan-2-yl)sulfamoyl]-N-(1-cyanocyclobutyl)benzamide](/img/structure/B2458859.png)

![5-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2458861.png)

![Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B2458862.png)